molecular formula C7H11NO2 B1530450 5-Cyclopropyl-morpholin-3-one CAS No. 1260667-89-7

5-Cyclopropyl-morpholin-3-one

Cat. No. B1530450
M. Wt: 141.17 g/mol
InChI Key: LHKUSYLUISUNNC-UHFFFAOYSA-N
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Description

5-Cyclopropyl-morpholin-3-one, also known as CPMM, is a cyclic compound that contains a morpholine ring and a cyclopropyl group. It has the molecular formula C7H11NO2 and a molecular weight of 141.1694 .


Synthesis Analysis

Morpholines, including 5-Cyclopropyl-morpholin-3-one, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .


Molecular Structure Analysis

The molecular structure of 5-Cyclopropyl-morpholin-3-one consists of a morpholine ring and a cyclopropyl group. The morpholine ring is a heterocycle that features both amine and ether functional groups .


Chemical Reactions Analysis

Morpholines, including 5-Cyclopropyl-morpholin-3-one, are frequently found in biologically active molecules and pharmaceuticals . They can undergo a variety of chemical reactions, including coupling, cyclization, and reduction reactions .


Physical And Chemical Properties Analysis

5-Cyclopropyl-morpholin-3-one has a molecular weight of 141.1694 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Characterisation of Novel Compounds

Research has led to the synthesis and characterization of novel compounds incorporating morpholine structures, demonstrating their potential in various applications including photodynamic therapy and drug development. For instance, water-soluble axially morpholine disubstituted silicon phthalocyanines were synthesized and characterized for their DNA/BSA binding and DNA photocleavage properties, suggesting potential as photosensitizer agents in photodynamic therapy due to their DNA photocleavage properties (Barut et al., 2017).

Drug Discovery and Development

The incorporation of morpholinyl groups into drug molecules has been a significant focus, aiming to improve metabolic stability, bioavailability, and efficacy. A notable example includes the development of potent morpholinyl anthracyclines, showing 100 to 1000 times more potency than doxorubicin against tumors in cell culture or mice, without producing chronic myocardial lesions (Acton et al., 1984). This highlights the potential of morpholinyl derivatives in enhancing the therapeutic index of anticancer drugs.

Chemical Synthesis Enhancements

Innovations in chemical synthesis have been reported, leveraging morpholine structures for the efficient synthesis of complex molecules. The use of glycolaldehyde dimer in the Ugi multicomponent reaction facilitated the synthesis of novel 3-substituted morpholin-2-one-5-carboxamide derivatives, showcasing the versatility of morpholine derivatives in facilitating chemical transformations (Kim et al., 2001).

Antiviral and Antisense Research

Morpholine derivatives have been explored for their antiviral properties and as tools in antisense research. Phosphorodiamidate morpholino oligomers (PMOs) targeting RNA elements in the West Nile virus genome have demonstrated potential in inhibiting viral translation and replication, providing a basis for the development of antiviral therapies (Deas et al., 2005).

Ophthalmological Applications

Citicoline, a compound related to morpholine derivatives, has been studied in ophthalmological neurodegenerative diseases, such as glaucoma and diabetic retinopathy. Its multifactorial mechanism of action, including effects on phospholipid homeostasis and mitochondrial dynamics, supports its potential therapeutic use in these conditions (Oddone et al., 2021).

Safety And Hazards

While specific safety and hazard information for 5-Cyclopropyl-morpholin-3-one was not found, it’s important to handle all chemicals with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and avoid dust formation .

properties

IUPAC Name

5-cyclopropylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-7-4-10-3-6(8-7)5-1-2-5/h5-6H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKUSYLUISUNNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2COCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropyl-morpholin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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